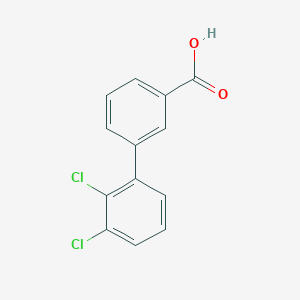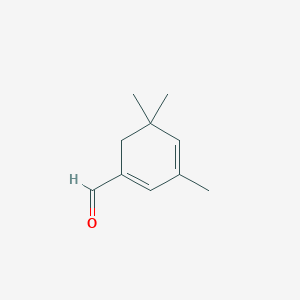
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is also known by other names such as safranal and 2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde . This compound is characterized by its distinct aromatic properties and is commonly found in nature as a component of essential oils, particularly in saffron.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,6,6-trimethylcyclohexanone with an oxidizing agent . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction from natural sources, such as saffron. The extraction process includes steam distillation followed by purification steps to isolate the desired compound . This method ensures a high yield of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-carboxylic acid.
Reduction: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-methanol.
Substitution: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-bromide.
Scientific Research Applications
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carbaldehyde: Similar in structure but differs in the position of the double bonds.
3,5,5-Trimethyl-1,2-cyclohexanedione: Contains a ketone group instead of an aldehyde.
Uniqueness
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
178160-87-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Canonical SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Synonyms |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


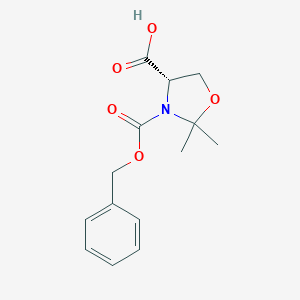
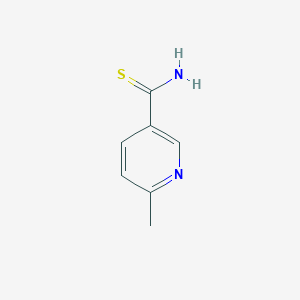
![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)

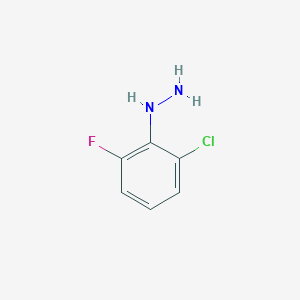
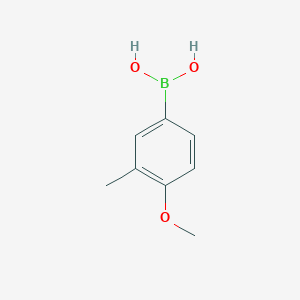
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
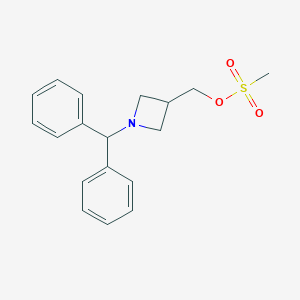
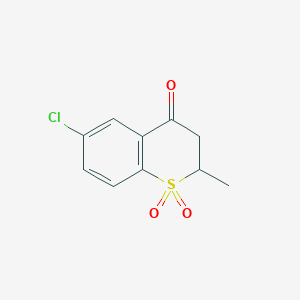
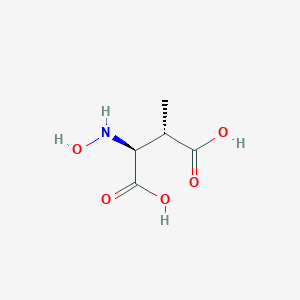
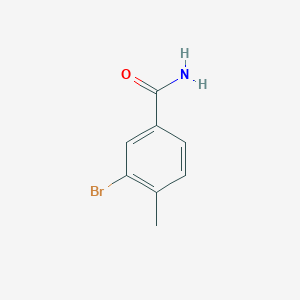
![2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid](/img/structure/B70366.png)
